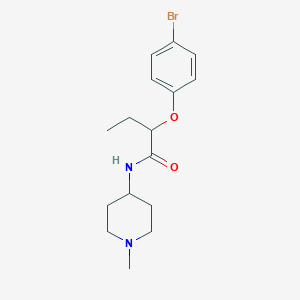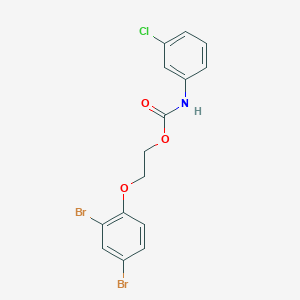
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group, a piperidine ring, and a butanamide backbone, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with 1-bromobutane to form 4-bromophenoxybutane.
Amidation: The 4-bromophenoxybutane is then reacted with N-(1-methylpiperidin-4-yl)amine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the butanamide backbone.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues. This compound may modulate biological pathways by altering receptor activity or enzyme function, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
- 2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
- 2-(4-methylphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Uniqueness
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2/c1-3-15(21-14-6-4-12(17)5-7-14)16(20)18-13-8-10-19(2)11-9-13/h4-7,13,15H,3,8-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTMYJLNTVHMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5105166.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride](/img/structure/B5105172.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5105179.png)
![N-[4-(acetylamino)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5105184.png)
![Methyl 1-[2-oxo-2-[(1-propan-2-yltriazol-4-yl)amino]ethyl]pyrazole-3-carboxylate](/img/structure/B5105190.png)

![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B5105201.png)
![2-methoxy-1-[4-(3-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5105208.png)
![N-(2-ethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B5105216.png)
![N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B5105220.png)
![N-[(E)-1-(2-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5105224.png)
![PROPYL 4-(5-{[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]SULFANYL}-1H-1,2,3,4-TETRAZOL-1-YL)BENZOATE](/img/structure/B5105236.png)
![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)
